Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as tert-butyl-amino-isoquinoline-2-carboxylate, is an important molecule in synthetic chemistry and biochemistry. It is a versatile molecule used in various applications, such as drug synthesis, catalysis, and bioconjugation.
Scientific Research Applications
Chemical Reagent Applications
Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, known as BBDI, is a versatile chemical reagent. Saito, Ouchi, and Takahata (2006) describe its use as a tert-butoxycarbonylation agent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high results under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, BBDI's role is significant. A 2009 study by Yukako Saito and H. Takahata elaborates on its use for the tert-butoxycarbonylation of acidic substrates like phenols and amine hydrochlorides, as well as for amide and ester formation with carboxylic acids (Saito & Takahata, 2009).
Cascade Reactions in Organic Synthesis
In a 2020 study by S. M. Ivanov, this compound is implicated in cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates under specific conditions (Ivanov, 2020).
Therapeutic Applications
In medicinal chemistry, variants of this compound have been investigated for therapeutic purposes. O'Neill et al. (2009) discuss N-tert-butyl isoquine, a 4-aminoquinoline drug candidate, designed for antimalarial therapy, underscoring the potential of tert-butyl isoquinoline derivatives in drug development (O’Neill et al., 2009).
Anticancer Activity
A 2015 study by Nowak et al. explores the potential anticancer activity of tert-butyl 2-amino-8-bromonaphthalene-1-carboxylate derivatives, indicating the broader implications of tert-butyl isoquinoline derivatives in cancer research (Nowak et al., 2015).
properties
IUPAC Name |
tert-butyl 8-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGKOBRVFHMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162395 | |
Record name | 1,1-Dimethylethyl 8-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
910442-87-4 | |
Record name | 1,1-Dimethylethyl 8-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910442-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 8-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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